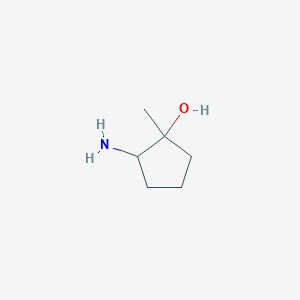

2-Amino-1-methylcyclopentan-1-ol

描述

General Significance of Cyclic Amino Alcohols in Organic Synthesis

Cyclic amino alcohols are versatile building blocks in the synthesis of a wide array of organic compounds. openaccessjournals.com Their utility stems from the dual reactivity of the amino and hydroxyl groups, which can be manipulated to form a variety of derivatives. They are particularly crucial in the field of asymmetric synthesis, where the goal is to create a specific stereoisomer of a chiral molecule.

These compounds serve as:

Chiral Auxiliaries: They can be temporarily incorporated into a non-chiral molecule to guide a reaction towards the formation of a single enantiomer. After the reaction, the auxiliary can be removed and often recycled.

Chiral Ligands: Cyclic amino alcohols are frequently used as precursors for chiral ligands that coordinate with metal catalysts. openaccessjournals.com These catalyst systems are instrumental in a multitude of asymmetric reactions, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The defined stereochemistry of the amino alcohol ligand transfers chirality to the product of the reaction with high efficiency.

Scaffolds for Biologically Active Molecules: The structural motif of a cyclic amino alcohol is found in numerous natural products and pharmacologically active compounds. openaccessjournals.comdiva-portal.org For instance, they are core components of certain antibiotics, antiviral agents, and alkaloids used in medicine. openaccessjournals.comdiva-portal.org Their rigid cyclic nature often helps in pre-organizing the conformation of a molecule to achieve optimal interaction with biological targets.

Organocatalysts: In recent years, certain amino alcohols have been used directly as organocatalysts, avoiding the need for metal catalysts. researchgate.net This approach is considered a "greener" chemistry, as it often involves less toxic and more environmentally benign reagents. researchgate.net The amino and hydroxyl groups can act in a bifunctional manner, with one group activating the electrophile and the other the nucleophile in a reaction. researchgate.net

The synthesis of these important molecules can be achieved through various methods, with one common approach being the ring-opening of epoxides with amines. openaccessjournals.com This method allows for the creation of β-amino alcohols with a high degree of stereocontrol. openaccessjournals.com

Importance of 2-Amino-1-methylcyclopentan-1-ol as a Key Chemical Scaffold

Within the broader class of cyclic amino alcohols, this compound stands out as a particularly valuable chemical entity. Its cyclopentane (B165970) ring provides a rigid five-membered scaffold, and the presence of a methyl group on the same carbon as the hydroxyl group (a tertiary alcohol) introduces specific steric and electronic properties.

The key features that underscore the importance of this compound are:

Defined Stereochemistry: The compound has two stereocenters, leading to the existence of four possible stereoisomers. The availability of specific enantiopure forms, such as (1R,2R)-2-amino-1-methyl-cyclopentanol and (1S,2S)-2-amino-1-methyl-cyclopentanol, is crucial for its application in asymmetric synthesis. nih.govachemblock.com

Precursor to Chiral Ligands: A primary application of this compound is in the synthesis of chiral ligands for asymmetric catalysis. The amino group can be readily modified to create a range of ligands, such as oxazolines or phosphine-containing ligands. These ligands are then used in combination with transition metals to catalyze reactions that produce enantiomerically enriched products.

Role in Domino Reactions: The structural unit of cyclopentane is a privileged scaffold found in many bioactive natural products and pharmaceuticals. nih.gov Catalytic methods, sometimes involving intermediates structurally related to amino alcohols, are used to construct highly substituted cyclopentane rings in a single, efficient "domino" reaction sequence. nih.gov

The utility of this compound and its derivatives is a subject of ongoing research, with potential applications in the development of new synthetic methodologies and the creation of novel therapeutic agents. Its rigid, chiral structure makes it an indispensable tool for chemists aiming to control the three-dimensional architecture of molecules.

Structure

3D Structure

属性

IUPAC Name |

2-amino-1-methylcyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(8)4-2-3-5(6)7/h5,8H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBCPZUWBKCECT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70497362 | |

| Record name | 2-Amino-1-methylcyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70497362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20412-66-2 | |

| Record name | 2-Amino-1-methylcyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70497362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-methylcyclopentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 1 Methylcyclopentan 1 Ol

Classical Chemical Synthesis Routes

Classical synthesis relies on well-established chemical reactions, with the reduction of carbonyl compounds being a primary and highly effective strategy.

A key pathway to 2-Amino-1-methylcyclopentan-1-ol involves the reduction of the corresponding α-aminoketone, 2-amino-1-methylcyclopentan-1-one. This reduction transforms the ketone's carbonyl group into the hydroxyl group of the final amino alcohol.

The reduction of the ketone precursor is commonly achieved using complex metal hydrides such as Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄). youtube.com These reagents act as a source of hydride ions (H⁻), which are potent nucleophiles that attack the electrophilic carbon of the carbonyl group. youtube.com

The general mechanism involves the nucleophilic addition of the hydride to the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. In a subsequent step, this intermediate is protonated by a protic solvent or during an acidic workup to yield the final alcohol. youtube.com

Lithium Aluminum Hydride (LiAlH₄): As a highly reactive reducing agent, LiAlH₄ can effectively reduce a wide range of carbonyl compounds, including α-aminoketones. youtube.com Due to its high reactivity, it must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup. youtube.comorgsyn.org

Sodium Borohydride (NaBH₄): This is a milder and more selective reducing agent compared to LiAlH₄. youtube.com Its lower reactivity allows for its use in protic solvents such as methanol (B129727) or ethanol (B145695), which often simplifies the reaction procedure as the solvent can also act as the proton source for the workup. youtube.comyoutube.com

The choice between LiAlH₄ and NaBH₄ depends on the presence of other functional groups in the molecule and the desired reaction conditions. orgsyn.org

Optimizing the reduction reaction is crucial for maximizing the yield and purity of this compound. Key parameters for optimization include the choice of solvent, temperature, and the stoichiometry of the reducing agent.

Solvent Systems: The solvent plays a critical role in the reduction process. For LiAlH₄, anhydrous aprotic solvents like THF or diethyl ether are mandatory to prevent violent reactions with protic sources. youtube.com For NaBH₄, protic solvents like ethanol or methanol are typically used. youtube.com The solubility of the α-aminoketone precursor in the chosen solvent system is also a key consideration for achieving a homogeneous reaction mixture and efficient reduction.

Reaction Temperature: Temperature control is essential, particularly with the highly exothermic reactions of LiAlH₄. These reductions are often performed at low temperatures (e.g., 0 °C) to manage the reaction rate and prevent side reactions. NaBH₄ reductions are less exothermic and can often be run at room temperature.

The following table summarizes a comparison of typical reaction conditions for these hydride agents.

| Reagent | Typical Solvents | Relative Reactivity | Workup Procedure |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, Tetrahydrofuran (THF) | High | Separate aqueous/acidic workup step required |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol, Water | Moderate | Often occurs in one pot with the protic solvent |

Beyond direct reduction, other synthetic routes can be employed to prepare the target compound or its immediate precursors. These often involve a series of functional group interconversions.

An alternative approach involves the synthesis of the key precursor, 2-amino-1-methylcyclopentan-1-one, through an oxidation reaction. For instance, a related derivative such as 2-amino-1-methylcyclopentane could theoretically be oxidized at the C1 position to introduce the necessary carbonyl group. This multi-step process involves creating the precursor first, which is then reduced as described previously. A general sequence for preparing an amino alcohol via an oxidation-reduction pathway might involve the oxidation of a suitable precursor to a ketone, followed by oxime formation and subsequent reduction of both the oxime and ketone functionalities. nih.gov

Substitution reactions provide a powerful method for introducing the amino group. A prominent example is the ring-opening of an epoxide. This pathway would begin with 1-methylcyclopentene (B36725), which can be converted to its corresponding epoxide, 1-methylcyclopentene oxide, via epoxidation.

This epoxide can then undergo a nucleophilic ring-opening reaction with an amine source, such as ammonia (B1221849) or a protected amine. The nucleophilic attack of the amine on one of the epoxide's carbon atoms leads to the formation of the 1,2-amino alcohol structure. This type of reaction is a common and effective strategy for synthesizing β-amino alcohols. organic-chemistry.org The regioselectivity of the amine attack determines the final product structure.

Alternative Chemical Transformations in Preparation

Stereoselective Synthetic Approaches

Stereoselective synthesis aims to produce a single or a major stereoisomer from a mixture of possibilities. This is particularly important for compounds like this compound, where different stereoisomers can exhibit distinct biological activities or serve as precursors for different chiral molecules.

Asymmetric Synthesis Strategies

Asymmetric synthesis creates new chiral centers in a molecule with a preference for one enantiomer or diastereomer over the other.

Diastereoselective methods focus on creating a specific diastereomer of a product. This is often achieved by using a chiral starting material or reagent that influences the stereochemical outcome of the reaction. For instance, in the synthesis of related cyclic amino alcohols, the stereochemistry of the starting material, such as a protected sugar, can dictate the stereochemistry of the newly formed chiral centers. mdpi.comchemrxiv.org The formation of a desired diastereomer is often rationalized by considering the steric and electronic interactions in the transition state of the key stereodetermining step. For example, the eclipsed arrangement of substituents on a cyclopentane (B165970) ring intermediate can lead to lower steric hindrance for one approach of a reagent over another, resulting in the preferential formation of one diastereomer. mdpi.com

Aza-Michael additions to cyclopentene (B43876) derivatives are another key diastereoselective transformation. The stereochemical outcome of the addition of an amine to an α,β-unsaturated ester on a cyclopentane ring is influenced by the existing stereocenters on the ring, leading to the formation of one diastereomer in excess. chemrxiv.org

| Reaction Type | Key Principle | Example | Reference |

| Substrate-controlled addition | The existing chirality in the substrate directs the stereochemical outcome of the reaction. | Addition to a cyclopentene derived from a protected sugar. | mdpi.comchemrxiv.org |

| Aza-Michael Addition | Stereoselective addition of an amine to an activated alkene on a cyclopentane ring. | Addition of p-methoxybenzylamine to a polysubstituted cyclopent-1-ene-1-carboxylic acid ester. | chemrxiv.org |

Enantioselective catalysis involves the use of a chiral catalyst to produce one enantiomer of a product in excess. This approach is highly efficient as a small amount of the chiral catalyst can generate a large quantity of the desired enantiomerically enriched product.

Proline, a naturally occurring chiral amino acid, is a well-known organocatalyst used in asymmetric reactions. youtube.com Its rigid ring structure and the presence of both an amine and a carboxylic acid functional group allow it to form chiral enamines and activate electrophiles through hydrogen bonding, leading to high enantioselectivity in reactions like aldol (B89426) and Mannich reactions. youtube.com While direct enantioselective catalytic synthesis of this compound is not extensively detailed in the provided results, the principles of enantioselective catalysis using chiral catalysts are broadly applicable to the synthesis of chiral amino alcohols. youtube.comnih.gov

| Catalyst Type | Principle | Relevance to this compound | Reference |

| Chiral Organocatalysts (e.g., Proline) | Forms a transient chiral intermediate (e.g., enamine) that reacts stereoselectively. | The principles can be applied to develop a catalytic asymmetric route to the target molecule. | youtube.com |

| Chiral Metal Complexes | A chiral ligand coordinates to a metal center, creating a chiral environment for the reaction. | Could be employed in reactions such as asymmetric hydrogenation or amination to set the stereocenters. | Not explicitly detailed |

Chiral Pool and Auxiliary-Based Syntheses

These methods leverage existing sources of chirality to synthesize the target molecule.

A chiral auxiliary is a chiral compound that is temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.orgresearchgate.net After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org 1,2-amino alcohols and their derivatives are a prominent class of chiral auxiliaries. nih.gov For example, oxazolidinones derived from amino alcohols can be used to direct alkylation and aldol reactions with high diastereoselectivity. wikipedia.orgnii.ac.jp While the direct use of a this compound derivative as a chiral auxiliary is not explicitly described, its structural similarity to other effective 1,2-amino alcohol auxiliaries suggests its potential in this area. nih.gov

The general strategy involves attaching the chiral auxiliary to a prochiral substrate, performing the diastereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product. wikipedia.orgresearchgate.net

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes. uh.edubaranlab.orgrsc.org These compounds serve as excellent starting materials for the synthesis of other chiral molecules.

The synthesis of stereochemically defined aminocyclopentitols, a class of compounds that includes this compound, can be achieved starting from carbohydrates such as D-mannose and D-galactose. chemrxiv.org The inherent chirality of the sugar is transferred through a series of chemical transformations to the final cyclopentane product. mdpi.comchemrxiv.org This approach ensures the absolute stereochemistry of the final product. For instance, a protected form of D-glucose can be converted through a sequence of reactions, including selective deprotection and ring-closing metathesis, to a chiral cyclopentene intermediate, which can then be further functionalized to the desired amino alcohol. chemrxiv.org

Enzymatic and Biocatalytic Pathways

The use of enzymes in chemical synthesis offers a green and highly selective alternative to traditional chemical methods. For the production of chiral amines and amino alcohols, imine reductases (IREDs) and reductive aminases (RedAms) have emerged as powerful biocatalysts. nih.govnih.gov

Biocatalytic Reductive Amination for Chiral Amino Alcohol Formation

Biocatalytic reductive amination is a direct and efficient method for synthesizing chiral amines from prochiral ketones. nih.gov In the context of this compound, a potential precursor is 1-methylcyclopentane-1,2-dione . An imine reductase or a reductive aminase could catalyze the asymmetric reductive coupling of this diketone with an amine source, such as ammonia.

The reaction mechanism involves the enzyme-catalyzed formation of an imine intermediate from one of the ketone groups, followed by a stereoselective reduction to yield the chiral amine. A subsequent reduction of the remaining ketone group would produce the final amino alcohol. Recently, a dual-enzyme cascade has been demonstrated for the synthesis of bichiral amino alcohols from diketones, showcasing high chemo- and stereoselectivity. nih.gov This approach could be highly applicable, utilizing one enzyme for the reductive amination and another for the stereoselective reduction of the second carbonyl group.

Imine reductases have been shown to be effective in the synthesis of various cyclic and acyclic amines, and their application can be scaled from milligrams to tons. nih.govmanchester.ac.uk The choice of enzyme is critical and often requires screening a panel of diverse biocatalysts to find one with suitable activity and selectivity for the specific substrate. nih.gov

Enzyme Engineering for Enhanced Stereoselectivity and Yield

While nature provides a vast library of enzymes, they are not always perfectly suited for industrial processes or for non-natural substrates. Enzyme engineering, through rational design or directed evolution, can significantly improve the performance of biocatalysts. researchgate.net For the synthesis of this compound, engineering an IRED could address several challenges:

Stereoselectivity: The target compound has two stereocenters, meaning four possible stereoisomers can be formed. Engineering the enzyme's active site can favor the formation of a single, desired stereoisomer with high enantiomeric and diastereomeric excess.

Activity and Yield: Wild-type enzymes may exhibit low activity towards non-natural substrates like 1-methylcyclopentane-1,2-dione. Mutations can enhance substrate binding and turnover rates, leading to higher yields and improved process efficiency. nih.govresearchgate.net

Stability: Industrial processes often require enzymes that are stable under specific conditions (e.g., temperature, pH, solvent concentration). Engineering can improve the robustness of the enzyme, making the process more economically viable. manchester.ac.uk

A case study on the reductive amination of cyclohexanone (B45756) demonstrated that a Design of Experiments (DoE) strategy could effectively optimize reaction parameters and that moving from batch to fed-batch processing could significantly increase substrate concentration and turnover number. manchester.ac.uk Structure-guided engineering has also been successfully used to tune IREDs for the synthesis of various azacycloalkylamines, achieving dramatic improvements in catalytic efficiency and stereoselectivity. researchgate.net

Process Intensification and Continuous Manufacturing

Process intensification aims to develop smaller, safer, and more efficient manufacturing processes. Continuous flow chemistry is a key enabling technology in this area, offering significant advantages over traditional batch processing, particularly for the synthesis of fine chemicals and pharmaceuticals.

Flow Chemistry Applications in Multi-step Synthesis

A hypothetical multi-step flow synthesis of this compound could involve the following sequence:

Step 1: Continuous generation of the precursor, 1-methylcyclopentane-1,2-dione.

Step 2: The output stream is mixed with an ammonia solution and fed into a packed-bed reactor containing an immobilized IRED for reductive amination.

Step 3: The resulting amino-ketone is then passed through a second reactor for the reduction of the remaining ketone, for example, a trickle bed hydrogenator.

This integrated approach allows for precise control over reaction parameters such as temperature, pressure, and residence time at each step, leading to improved product quality and consistency.

Optimization of Continuous Reactor Systems (e.g., CSTR, PFR, Trickle Bed Hydrogenation)

The choice and optimization of the reactor system are crucial for the efficiency of a continuous process.

Continuous Stirred-Tank Reactors (CSTRs): CSTRs are well-suited for reactions where good mixing is essential. They can be used in series to approximate the performance of a plug flow reactor.

Plug Flow Reactors (PFRs): PFRs, often in the form of coiled tubes, are ideal for reactions with well-defined residence times. They offer excellent heat and mass transfer, which is critical for controlling exothermic reactions.

Trickle Bed Hydrogenation: For the reduction of the second ketone group in the synthesis of this compound, a trickle bed reactor would be an effective choice. In this system, the liquid reactant and hydrogen gas flow concurrently over a packed bed of a solid catalyst. This setup is commonly used for hydrogenation reactions in the fine chemical industry and offers advantages in terms of catalyst handling and process safety compared to batch autoclave systems.

The table below summarizes the characteristics and potential applications of these reactor types in the synthesis of this compound.

| Reactor Type | Key Characteristics | Potential Application in Synthesis |

| CSTR | Well-mixed, uniform concentration | Enzymatic reaction step where substrate and enzyme need to be in constant contact. |

| PFR | Defined residence time, excellent heat/mass transfer | Fast chemical reactions, multi-step telescoped synthesis. |

| Trickle Bed | Solid catalyst bed, co-current gas-liquid flow | Catalytic hydrogenation of the intermediate amino-ketone to the final amino alcohol. |

Mitigation of Reaction Hazards in Continuous Processes

Continuous flow chemistry inherently mitigates many of the hazards associated with batch processing. The small reactor volumes mean that only a small amount of material is reacting at any given time, which significantly reduces the risk associated with highly exothermic reactions or the use of hazardous reagents.

Key advantages for hazard mitigation include:

Superior Heat Transfer: The high surface-area-to-volume ratio in microreactors or flow channels allows for rapid and efficient heat dissipation, preventing thermal runaways.

Control over Unstable Intermediates: Potentially explosive or toxic intermediates can be generated and consumed in situ, avoiding their accumulation to dangerous levels.

Safe Handling of High Pressures and Temperatures: Flow reactors can safely handle conditions that would be hazardous in large batch reactors, often leading to accelerated reaction rates and improved efficiency.

For any scaled-up process, a thorough hazard assessment, such as a Hazard and Operability (HAZOP) study, is essential to ensure safe operation. This involves identifying potential deviations from the intended design and implementing appropriate control measures.

Stereochemical Aspects and Chirality of 2 Amino 1 Methylcyclopentan 1 Ol

Isomeric Forms and Configurations

The four stereoisomers of 2-Amino-1-methylcyclopentan-1-ol are the (1R,2R), (1S,2S), (1R,2S), and (1S,2R) forms. The (1R,2R) and (1S,2S) isomers constitute one enantiomeric pair with a trans configuration, while the (1R,2S) and (1S,2R) isomers form another enantiomeric pair, typically with a cis configuration.

The (1R,2R) stereoisomer features a trans arrangement of the amino and hydroxyl groups. In this configuration, the amino group at C2 and the hydroxyl group at C1 are on opposite faces of the cyclopentane (B165970) ring. This specific isomer is commercially available and is noted for its use as a building block in chemical synthesis. Current time information in Bangalore, IN.acs.orgnih.govrsc.orgachemblock.com Its hydrochloride salt is also documented. rsc.orgacs.org

Table 1: Properties of (1R,2R)-2-Amino-1-methylcyclopentan-1-ol

| Property | Value |

| CAS Number | 1400689-45-3 Current time information in Bangalore, IN.acs.orgnih.gov |

| Molecular Formula | C₆H₁₃NO Current time information in Bangalore, IN.acs.orgnih.gov |

| Molecular Weight | 115.17 g/mol nih.gov |

| Configuration | 1R, 2R (trans) |

As the enantiomer of the (1R,2R) form, (1S,2S)-2-Amino-1-methylcyclopentan-1-ol also possesses a trans configuration. researchgate.netacs.org All physical properties, except for the direction of optical rotation, are identical to its (1R,2R) counterpart. It is also available commercially, indicating its utility in stereospecific applications. researchgate.netacs.org

Table 2: Properties of (1S,2S)-2-Amino-1-methylcyclopentan-1-ol

| Property | Value |

| PubChem CID | 58525281 researchgate.netacs.org |

| Molecular Formula | C₆H₁₃NO researchgate.netacs.org |

| Molecular Weight | 115.17 g/mol researchgate.net |

| Configuration | 1S, 2S (trans) |

Beyond the well-documented trans isomers, the cis diastereomers, (1R,2S)-2-Amino-1-methylcyclopentan-1-ol and (1S,2R)-2-Amino-1-methylcyclopentan-1-ol, complete the set of four possible stereoisomers. In these molecules, the amino and hydroxyl groups are situated on the same face of the cyclopentane ring. While less commonly listed in commercial catalogs as the primary compound, related structures such as (1S,2R)-2-(methylamino)cyclopentan-1-ol are available, highlighting the accessibility of this stereochemical arrangement. nii.ac.jp The synthesis of vicinal cis-amino alcohols often requires different synthetic strategies than their trans counterparts.

Control of Stereoselectivity in Synthesis

Achieving a desired stereochemical outcome in the synthesis of this compound is a significant challenge that requires precise control over reaction conditions and reagents. The goal is to maximize the yield of a single, desired stereoisomer while minimizing the formation of others.

Several strategies can be employed to control the stereochemistry during the synthesis of cyclic 1,2-amino alcohols. The choice of starting material and reaction pathway is critical in determining the final enantiomeric and diastereomeric ratios.

Starting from the Chiral Pool: A common strategy involves using naturally occurring chiral molecules, such as amino acids or carbohydrates, as starting materials. baranlab.orgmdpi.com This approach embeds chirality into the synthetic sequence from the outset, influencing the stereochemical outcome of subsequent transformations.

Asymmetric Synthesis with Chiral Auxiliaries: A chiral auxiliary is an optically active compound that is temporarily incorporated into the synthesis to direct the formation of a specific enantiomer. nih.govyoutube.com For instance, a Strecker-type reaction using a chiral amine like (R)-2-phenylglycinol can be used to introduce the amino group diastereoselectively. nih.gov After the desired stereocenter is set, the auxiliary is removed and can often be recycled.

Diastereoselective Reactions: If starting with a racemic or achiral precursor, a diastereoselective reaction can be used to create the desired stereocenters. For example, the reduction of a β-enaminoketone can lead to the formation of cis and trans amino alcohols, with the ratio depending on the reducing agent and reaction conditions. mdpi.com The directed hydrogenation of a cyclic precursor, where a catalyst is guided by an existing functional group (like a hydroxyl group), can also effectively control the direction of hydrogen addition, thus determining the stereochemistry of the newly formed chiral centers. rsc.org

Enzymatic and Kinetic Resolution: Biocatalytic methods, using enzymes like lipases, can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. mdpi.comresearchgate.net Similarly, parallel kinetic resolution can be used to efficiently synthesize different enantiomers from a racemic starting material. nih.gov

Diastereomeric Salt Resolution: This classical method involves reacting a racemic mixture of the amino alcohol with a single enantiomer of a chiral acid (a resolving agent). libretexts.org This forms two different diastereomeric salts, which have different physical properties, such as solubility. This difference allows them to be separated by fractional crystallization. After separation, the pure enantiomer of the amino alcohol can be recovered by removing the resolving agent. libretexts.org

Once a synthesis is complete, unequivocally determining the stereochemistry of the product is crucial. Several powerful analytical techniques are employed for this purpose.

2D NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), is invaluable for determining the relative stereochemistry (cis vs. trans). NOE correlations are observed between protons that are close in space. For a cis isomer, an NOE would be expected between the protons on C1 and C2 (or their substituents), whereas for a trans isomer, this correlation would be absent or very weak. nih.gov Chemical shift data from ¹H and ¹³C NMR can also provide clues about the stereochemical environment. chemicalbook.comchemicalbook.com

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive structural information. researchgate.netalfa-chemistry.com This technique maps the electron density of the molecule in the solid state, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of all stereogenic centers. nih.gov The availability of crystalline derivatives, such as hydrochloride salts, can facilitate this analysis. rsc.orgacs.org

Chirality as a Functional Element

Chirality, the property of a molecule that is non-superimposable on its mirror image, is a fundamental concept in stereochemistry and plays a crucial role in the functionality of many organic compounds. In the case of amino alcohols such as this compound, the presence of stereocenters gives rise to different stereoisomers. These isomers, while having the same chemical formula and connectivity, can exhibit distinct spatial arrangements of their atoms. This three-dimensional architecture is not merely a passive feature but an active element that dictates the molecule's interaction with other chiral entities, a principle of paramount importance in biological systems and asymmetric synthesis. The specific orientation of the amino (-NH2) and hydroxyl (-OH) groups on the cyclopentane ring allows these compounds to serve as versatile chiral scaffolds.

Role as a Chiral Building Block in Advanced Organic Synthesis

Chiral 1,2-amino alcohols, including the structural motif found in this compound, are highly valued as chiral building blocks, or synthons, in advanced organic synthesis. nih.govnih.gov Their utility stems from their bifunctional nature, containing both an amino and a hydroxyl group, and their inherent chirality. These features allow them to be used as starting materials or intermediates for the construction of complex, enantiomerically pure molecules, which is particularly critical in the development of pharmaceuticals and other bioactive compounds. mdpi.comprinceton.edu

The strategic importance of chiral amino alcohols is evident in their application as chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily incorporated into a synthetic scheme to guide the formation of a new stereocenter with a specific, desired stereochemistry. After the key stereoselective transformation, the auxiliary is removed. 1,2-amino alcohols and their derivatives have been extensively studied for this purpose. nih.gov

Research has demonstrated the use of chiral amines derived from amino acids to synthesize chiral amino alcohols, which are then employed in asymmetric syntheses. For instance, chiral amino alcohols can be transformed into chiral alkoxy amines. These amines react with aldehydes to form chiral aldimines, which, after a sequence of metalation and alkylation, yield chiral aldehydes with significant enantiomeric excess. uoa.gr This process highlights how the chirality of the initial amino alcohol is transferred to the final product.

A summary of representative transformations using chiral amino alcohol building blocks is presented below.

| Chiral Building Block/Auxiliary | Transformation | Product Type | Key Findings/Stereoselectivity | Reference |

|---|---|---|---|---|

| Chiral Alkoxy Amines (derived from Amino Alcohols) | Asymmetric synthesis via metalloenamines | Chiral Aldehydes (e.g., 2-methyloctanal) | Enantiomeric excess (ee) up to 58% achieved by varying substituents on the chiral amine. | uoa.gr |

| Enantiopure 1,2-Amino Alcohols | Brønsted acid-catalyzed condensation and rearrangement | Chiral Morpholin-2-ones | Practical and high-yielding synthesis of morpholinone products with high selectivity. | nih.govresearchgate.net |

| (S)-amino alcohol 21 | Asymmetric hydrogenation using DuPHOS catalyst | Chiral 2-amino-3-phenylpropanol building blocks | High enantiomeric excess (>98% ee) confirmed by preparation of Mosher amide derivatives. | nih.gov |

| Serine-derived bromoalkyl intermediate | Photocatalytic cross-electrophile coupling with aryl halides | Optically pure unnatural amino acids | Reaction proceeds with >99% ee, without erosion of enantiopurity from the starting material. | princeton.edu |

Modern synthetic methods continue to expand the utility of these building blocks. For example, engineered amine dehydrogenases are used for the biocatalytic synthesis of chiral amino alcohols from α-hydroxy ketones, achieving high enantioselectivity (ee >99%) under mild conditions. nih.gov Furthermore, innovative techniques like Ni-electrocatalytic decarboxylative arylation enable the transformation of simple chiral oxazolidine-based carboxylic acids (derived from amino acids) into substituted chiral amino alcohols with excellent stereochemical control. nih.gov These advancements underscore the enduring and evolving role of chiral amino alcohols as indispensable tools for accessing enantiopure compounds in organic chemistry. nih.gov

Mechanistic Investigations and Computational Studies

Reaction Mechanism Elucidation

Understanding the precise steps involved in the synthesis of 2-Amino-1-methylcyclopentan-1-ol is fundamental for optimizing reaction conditions and maximizing yield and purity.

A common and effective method for the synthesis of β-amino alcohols is the nucleophilic ring-opening of epoxides by amines, a process known as aminolysis. researchgate.netgrowingscience.com For this compound, a plausible synthetic route involves the reaction of 1-methylcyclopentene (B36725) oxide with an amine, such as ammonia (B1221849).

The mechanism is a bimolecular nucleophilic substitution (SN2) reaction. masterorganicchemistry.com The amine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. In this specific case, for the desired product to be formed, the nucleophilic attack must occur at the tertiary carbon (C1), which also bears the methyl group. While SN2 reactions typically favor attack at the less sterically hindered carbon, the presence of an adjacent oxygen atom can influence the electronic properties and reactivity of the epoxide ring. The reaction proceeds via a backside attack, leading to an inversion of stereochemistry if the carbon were a chiral center. The process is typically completed by a proton transfer step to neutralize the resulting alkoxide. masterorganicchemistry.com

The reaction can be catalyzed by acids or performed under neutral or basic conditions. researchgate.netrsc.org The choice of conditions can influence the regioselectivity of the ring-opening.

| Step | Description | Reactants | Intermediate/Transition State | Product of Step |

|---|---|---|---|---|

| 1 | Nucleophilic Attack | 1-methylcyclopentene oxide, Ammonia (NH₃) | SN2 Transition State | Zwitterionic alkoxide intermediate |

| 2 | Proton Transfer | Zwitterionic alkoxide, Solvent/Ammonia | Proton exchange | This compound, Deprotonated solvent/NH₂⁻ |

Continuous flow chemistry offers significant advantages for studying reaction kinetics and mechanisms compared to traditional batch processing. acs.org By providing precise control over parameters like temperature, pressure, and residence time, flow reactors enable the collection of high-resolution kinetic data. mdpi.comresearchgate.net

For the synthesis of this compound, a packed-bed microreactor system could be employed, potentially using a heterogeneous catalyst to facilitate the epoxide ring-opening. researchgate.net The system would allow for systematic variation of substrate concentrations, temperature, and flow rate to determine the reaction order, rate constant, and activation energy. For instance, by monitoring the product concentration at different residence times (the time reactants spend in the reactor), one can derive the reaction rate. mdpi.com This data is crucial for validating the proposed SN2 mechanism and understanding the factors that govern the reaction's efficiency.

| Temperature (°C) | Residence Time (min) | Concentration of Epoxide (M) | Reaction Rate (M/s) |

|---|---|---|---|

| 50 | 5 | 0.1 | 0.00035 |

| 50 | 10 | 0.1 | 0.00068 |

| 70 | 5 | 0.1 | 0.00140 |

| 70 | 5 | 0.2 | 0.00281 |

Such studies can reveal potential reaction bottlenecks, catalyst deactivation, or the formation of side products, providing a comprehensive mechanistic picture. researchgate.net The ability to rapidly screen conditions makes flow systems ideal for optimizing the synthesis of complex molecules. princeton.edu

Computational Chemistry in Elucidating Molecular Interactions

Computational chemistry serves as a "virtual microscope," allowing researchers to explore molecular structures, interactions, and reaction dynamics that are often difficult or impossible to observe experimentally.

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govyoutube.com To investigate the potential biological activity of this compound, MD simulations can be used to model its interaction with a hypothetical protein receptor. acs.org

The process begins by docking the ligand (this compound) into the active site of a receptor. nih.gov This complex is then solvated in a water box with ions to mimic physiological conditions. The simulation calculates the forces between atoms and uses Newton's laws of motion to predict their movements over a set period, often nanoseconds to microseconds. youtube.com Analysis of the simulation trajectory can reveal:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand's position relative to the protein indicates how stable the binding is over time.

Key Interactions: Identification of specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand in the binding pocket. nih.gov

Conformational Changes: How the ligand and protein adapt their shapes upon binding. acs.org

| Functional Group of Ligand | Potential Interacting Amino Acid Residue | Type of Interaction | Potential Role |

|---|---|---|---|

| Hydroxyl (-OH) | Aspartate, Glutamate, Serine | Hydrogen Bond (Donor/Acceptor) | Anchoring the ligand |

| Amino (-NH₂) | Aspartate, Glutamate | Hydrogen Bond (Donor), Salt Bridge | Specificity and strong binding |

| Cyclopentyl Ring | Leucine, Valine, Phenylalanine | Hydrophobic/Van der Waals | Stabilizing the complex |

| Methyl (-CH₃) | Alanine, Leucine | Hydrophobic/Van der Waals | Fine-tuning binding orientation |

These simulations provide atomistic insights into the binding mechanism, which is invaluable for designing more potent and selective molecules. nih.govyoutube.com

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to study the electronic structure of molecules and compute their properties with high accuracy. For the synthesis of this compound, these methods can elucidate the reaction mechanism by mapping out the potential energy surface of the reaction.

| Species | Relative Energy (kJ/mol) | Description |

|---|---|---|

| Reactants | 0 | Initial state: 1-methylcyclopentene oxide + NH₃ |

| Transition State (C1 attack) | +75 | Energy barrier for attack at the tertiary carbon |

| Transition State (C2 attack) | +95 | Energy barrier for attack at the secondary carbon |

| Product | -40 | Final state: this compound |

These calculations provide fundamental insights into the reaction's feasibility and mechanism, guiding experimental efforts to optimize the synthesis. psu.edu

Computational modeling is a key tool in modern catalyst development, enabling the rational design of catalysts with high efficiency and selectivity. chemrxiv.org For the synthesis of an enantiopure version of this compound, a chiral catalyst would be required. Computational methods can be used to predict which catalyst will be most effective.

The process involves modeling the interaction between the substrate (epoxide), the nucleophile (amine), and the chiral catalyst. By calculating the energies of the diastereomeric transition states—the transition states that lead to the two different enantiomers (R or S) of the product—researchers can predict the enantiomeric excess (ee) of the reaction. acs.org The enantiomer formed via the lower-energy transition state will be the major product.

Models can screen potential catalysts in silico, identifying promising candidates before they are synthesized and tested in the lab. This approach accelerates the discovery of new, highly effective catalysts for asymmetric synthesis. chemrxiv.org

| Reaction Pathway | Transition State Energy (kJ/mol) | Predicted Outcome |

|---|---|---|

| Uncatalyzed | 75 | Racemic mixture (both enantiomers formed equally) |

| Catalyzed (pro-R) | 55 | High enantiomeric excess of the R-enantiomer |

| Catalyzed (pro-S) | 65 |

Structure-Activity Relationship Studies (SAR) in Chemical Design Context

The utility of chiral auxiliaries and catalysts in asymmetric synthesis is fundamentally governed by their three-dimensional structure. For the vicinal amino alcohol, this compound, its effectiveness in promoting stereoselective transformations is intricately linked to the spatial arrangement of its functional groups and the conformational rigidity of its cyclic backbone. Structure-activity relationship (SAR) studies, which systematically investigate the impact of structural modifications on the reactivity and selectivity of a molecule, are crucial for optimizing its performance in chemical design. By dissecting the roles of the amino group, the hydroxyl group, and the methyl group on the cyclopentane (B165970) scaffold, a deeper understanding of the catalyst's mechanism can be achieved, paving the way for the rational design of more efficient and selective catalysts.

Understanding Structural Features Influencing Reactivity and Selectivity in Synthesis

The reactivity and selectivity of this compound in chemical transformations are a direct consequence of the interplay between its key structural features: the primary amino group, the tertiary hydroxyl group, and the methyl group, all positioned on a five-membered carbocyclic ring. These features work in concert to create a specific chiral environment that dictates the approach of reactants and stabilizes the transition state of the desired stereochemical outcome.

The vicinal (1,2-) arrangement of the amino and hydroxyl groups is a cornerstone of the catalytic activity of this molecule. In many organocatalyzed reactions, these two functionalities engage in a cooperative mechanism. The amino group can act as a Brønsted base or a nucleophile, for instance, by forming an enamine intermediate with a carbonyl compound. Simultaneously, the hydroxyl group can act as a Brønsted acid or a hydrogen bond donor, activating an electrophile and orienting it for a stereoselective attack. This bifunctional activation is a common strategy in asymmetric catalysis to lower the activation energy of the reaction and enforce a specific geometry in the transition state.

The cyclopentane ring provides a conformationally constrained scaffold, which reduces the number of possible transition state conformations and thus enhances stereoselectivity. Unlike more flexible acyclic analogues, the cyclopentane framework locks the relative positions of the amino and hydroxyl groups, as well as the methyl group, leading to a more defined chiral pocket. Computational studies on similar cyclic amino alcohol catalysts have shown that the rigidity of the ring is a critical factor in achieving high levels of enantioselectivity. nih.gov

The methyl group at the C1 position, adjacent to the amino-bearing carbon, exerts a significant steric influence. Its presence creates a more crowded environment on one face of the molecule, effectively blocking the approach of reactants from that side. This steric hindrance is a key element in directing the stereochemical course of the reaction, forcing the incoming substrate to attack from the less hindered face. The size and position of such alkyl substituents are known to be critical for the degree of stereocontrol in various amino alcohol-catalyzed reactions.

The interplay of these structural elements can be summarized in a hypothetical transition state model for a reaction catalyzed by this compound. In such a model, the catalyst would bind both the nucleophile (e.g., through the amino group) and the electrophile (e.g., through hydrogen bonding with the hydroxyl group), bringing them into close proximity in a highly organized, chiral arrangement. The cyclopentane ring and the methyl group would then provide the necessary steric bias to favor one diastereomeric transition state over the other, leading to the formation of a single enantiomer of the product.

The following table summarizes the key structural features of this compound and their putative roles in influencing reactivity and selectivity based on established principles of asymmetric catalysis.

| Structural Feature | Position | Putative Role in Catalysis | Influence on Reactivity & Selectivity |

| Primary Amino Group | C2 | Nucleophilic activation (e.g., enamine formation), Brønsted base | Initiates the reaction cycle, covalent binding to one substrate |

| Tertiary Hydroxyl Group | C1 | Hydrogen bond donor, Brønsted acid, Lewis base (coordination to metal) | Activates and orients the electrophile, stabilizes the transition state |

| Methyl Group | C1 | Steric directing group | Creates a sterically hindered face, enhances facial discrimination |

| Cyclopentane Ring | - | Conformationally restricted scaffold | Reduces conformational flexibility, pre-organizes functional groups for catalysis, enhances stereoselectivity |

It is through the detailed analysis of these individual contributions and their synergistic effects that a comprehensive understanding of the structure-activity relationship for this compound can be built. This knowledge is instrumental for its effective application in chemical synthesis and for the design of next-generation catalysts with improved performance.

常见问题

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Reducing Agent | NaBH₄ | High yield (75–85%) |

| Reaction Temperature | 0–5°C | Reduces imine hydrolysis |

| Purification Method | Column Chromatography | Purity >98% (HPLC-confirmed) |

What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify characteristic peaks:

- ¹H NMR : δ 1.2–1.8 ppm (cyclopentyl CH₂), δ 3.1–3.5 ppm (N–CH₃), δ 4.2–4.5 ppm (OH, exchangeable).

- ¹³C NMR : δ 70–75 ppm (C-OH), δ 45–50 ppm (C-N).

- IR Spectroscopy : Confirm hydroxyl (3300–3500 cm⁻¹) and amine (1600–1650 cm⁻¹) functional groups.

- Mass Spectrometry (MS) : Molecular ion peak at m/z 129.1 (C₆H₁₃NO⁺) with fragmentation patterns matching cyclopentane ring cleavage .

How can researchers selectively functionalize the amino and hydroxyl groups in this compound?

Methodological Answer:

- Amino Group Protection : Use tert-butoxycarbonyl (Boc) anhydride in THF at 0°C to form Boc-protected derivatives, leaving the hydroxyl group free .

- Hydroxyl Group Activation : Silylation with tert-butyldimethylsilyl chloride (TBDMSCl) under inert atmosphere protects the hydroxyl group for subsequent amine alkylation.

- Sequential Deprotection : Acidic conditions (HCl/dioxane) remove Boc, while fluoride ions (TBAF) cleave silyl ethers.

How should contradictory reports on the biological activity of this compound be resolved?

Methodological Answer:

Contradictions often arise from:

- Purity Variability : Validate purity via HPLC (retention time >95%) and elemental analysis (C: 55.8%, H: 9.4%, N: 10.8%) .

- Stereochemical Differences : Use chiral chromatography (e.g., Chiralpak AD-H column) to isolate enantiomers and test activity separately.

- Assay Conditions : Replicate studies under standardized conditions (pH 7.4, 37°C) to eliminate buffer or temperature artifacts.

What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of vapors.

- Spill Management : Absorb spills with vermiculite, dispose as hazardous waste (EPA Category D003) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。